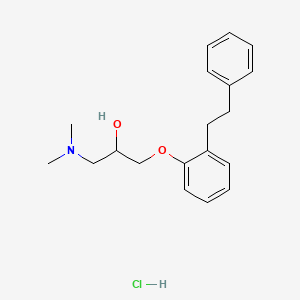

(2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride

Description

This compound, structurally defined as a benzene derivative with a dimethylamino-2-hydroxypropoxy chain and a phenethyl substituent, is a key intermediate in the synthesis of Sarpogrelate Hydrochloride, a serotonin (5-HT2A) receptor antagonist used to treat peripheral vascular diseases . Its molecular formula is C20H26ClNO3 (calculated molecular weight: 363.88 g/mol). The hydrochloride salt enhances its solubility and stability, critical for pharmaceutical processing. The compound’s structure includes:

- A central benzene ring.

- A phenethyl group (C6H5-CH2-CH2-).

- A 3-(dimethylamino)-2-hydroxypropoxy side chain.

- A hydrochloride counterion.

Propriétés

Numéro CAS |

86819-15-0 |

|---|---|

Formule moléculaire |

C19H26ClNO2 |

Poids moléculaire |

335.9 g/mol |

Nom IUPAC |

1-(dimethylamino)-3-[2-(2-phenylethyl)phenoxy]propan-2-ol;hydrochloride |

InChI |

InChI=1S/C19H25NO2.ClH/c1-20(2)14-18(21)15-22-19-11-7-6-10-17(19)13-12-16-8-4-3-5-9-16;/h3-11,18,21H,12-15H2,1-2H3;1H |

Clé InChI |

OHYRLFBEYGJLLH-UHFFFAOYSA-N |

SMILES canonique |

CN(C)CC(COC1=CC=CC=C1CCC2=CC=CC=C2)O.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Alkylation of Benzilic Acid or Potassium Benzilate with Dimethylaminoethyl Chloride Hydrochloride

The initial key step involves the alkylation of benzilic acid or its potassium salt with dimethylaminoethyl chloride hydrochloride to form the corresponding 2,2-diphenyl-2-hydroxy-acetic acid (2-dimethylaminoethyl) ester intermediate.

-

- Use of dimethylaminoethyl chloride hydrochloride directly without prior extraction.

- Addition of tertiary amines (e.g., triethylamine, trimethylamine) with pKa > 9 to facilitate reaction.

- Aprotic, apolar solvents such as toluene or xylene preferred.

- Molar ratio of dimethylaminoethyl chloride hydrochloride to benzilic acid: 1.1 to 1.5 equivalents (preferably 1.3).

- Reaction temperature typically maintained below 145 °C to avoid yellowing and by-product formation.

-

- Inorganic bases are avoided due to foaming and incomplete reactions.

- The reaction mixture may contain minor unconverted benzilic acid (1-3%) and benzophenone residues (1-2%).

- The tertiary amine hydrochloride by-product can be recovered and reused after treatment with alkali.

Conversion to Hydrochloride Salt of the Ester

The ester intermediate is then converted into its hydrochloride salt by treatment with hydrogen chloride gas or concentrated hydrochloric acid in the presence of primary, secondary, or tertiary alcohols.

-

- Isopropanol when using gaseous HCl.

- Butanol when using concentrated hydrochloric acid.

-

- pH maintained between 1 and 3.

- The reaction proceeds with high yield and purity.

Chlorination to Form α-Chloroester Hydrochloride

The hydrochloride ester is subjected to chlorination using thionyl chloride to yield the α-chloroester hydrochloride intermediate.

-

- Thionyl chloride used in 1.5 to 2.0 equivalents (preferably 1.7).

- Reaction temperature between 70 to 100 °C (optimal 90-95 °C).

- Reaction time is short, with quantitative conversion.

-

- The product contains minimal impurities (0.3 to 2% unreacted ester hydrochloride).

- The α-chloroester hydrochloride precipitates and can be isolated by simple filtration without distillation.

Etherification to Form the Final Compound

The α-chloroester hydrochloride is reacted with 2-ethylbutanol and toluene under reflux with a water separator to form the final ether product.

-

- Reflux for 10-12 hours.

- Removal of water by azeotropic distillation.

- Concentration under vacuum at 120-130 °C to isolate the product.

-

- High yield (96-98% recovery of etherification mixture).

- The product is odorless, easy to dry, and contains minimal ash.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield/Purity |

|---|---|---|---|---|

| 1 | Alkylation | Benzilic acid + dimethylaminoethyl chloride hydrochloride, tertiary amine, toluene/xylene, 1.3 eq, <145 °C | Avoid inorganic bases; amine recovery possible | Minor unconverted acid (1-3%) |

| 2 | Hydrochloride salt formation | Ester + HCl gas or conc. HCl in isopropanol/butanol, pH 1-3 | High yield, stable salt formation | High purity |

| 3 | Chlorination | Thionyl chloride (1.7 eq), 90-95 °C | Quantitative, minimal impurities | 97% yield, 0.3-2% unreacted ester |

| 4 | Etherification | α-Chloroester + 2-ethylbutanol + toluene, reflux 10-12 h | Water removal by azeotropic distillation | 96-98% yield, odorless product |

Research Findings and Technical Considerations

Solvent Selection: Aprotic, apolar solvents like toluene and xylene are preferred for alkylation due to stability and reduced side reactions. Water-immiscible solvents boiling above 130 °C can cause yellowing and impurities.

Base Selection: Tertiary amines with pKa > 9 are optimal; inorganic bases cause foaming and incomplete reactions.

Stability: Dimethylaminoethyl chloride hydrochloride is stable under anhydrous, aprotic conditions for over two months at room temperature.

Environmental and Technical Aspects: The process is designed to be ecologically acceptable, with solvent recycling and minimal waste.

Purification: Activated carbon treatment is avoided in the final step to maintain odorless and low-ash product.

Analyse Des Réactions Chimiques

Types of Reactions

(2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the dimethylamino group, typically using reducing agents such as lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a hydroxypropoxyphenylethylbenzene derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

The compound (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmacological Research

The compound has shown promise in pharmacological studies, particularly concerning its potential as an anti-cancer agent. Its structural features suggest it may interact with various biological targets.

- Antitumor Activity : Preliminary studies indicate that the compound may inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays have demonstrated cytotoxic effects against breast cancer cells, suggesting possible mechanisms involving apoptosis and cell cycle arrest.

Neuropharmacology

Research has indicated that compounds with similar structural motifs may exhibit neuroprotective effects. This compound's dimethylamino group is hypothesized to enhance its ability to cross the blood-brain barrier, potentially leading to applications in treating neurodegenerative diseases.

- Case Study on Neuroprotection : A study evaluated the neuroprotective effects of related compounds in models of oxidative stress. Results indicated a significant reduction in neuronal damage, supporting further investigation into this compound's neuroprotective properties.

Anti-inflammatory Applications

The presence of hydroxyl and dimethylamino groups suggests the compound could modulate inflammatory pathways, making it a candidate for research into treatments for inflammatory diseases.

- Inflammatory Response Modulation : In experimental models of inflammation, compounds structurally related to this one have been shown to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications.

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-468 | <10 | |

| Neuroprotective | Oxidative Stress Model | Not Specified | |

| Anti-inflammatory | J774A.1 cells | 10 |

Antitumor Activity

A study assessed the efficacy of the compound against various cancer cell lines, revealing significant cytotoxicity with an IC50 value indicating effective concentrations for therapeutic use.

Neuroprotective Effects

In models simulating neurodegenerative conditions, the compound exhibited protective effects against neuronal damage, suggesting its potential as a neuroprotective agent.

Mécanisme D'action

The mechanism of action of (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the hydroxypropoxy group can enhance solubility and facilitate binding. These interactions can modulate the activity of the target, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues with Dimethylamino and Hydroxypropoxy Moieties

Compounds sharing the dimethylamino-hydroxypropoxy motif exhibit variations in pharmacological activity based on substituent positioning and additional functional groups.

Key Observations :

- The target compound and SzR-105 both target neurotransmitter pathways (5-HT2A vs. kynurenine), but SzR-105’s quinoline core reduces CNS penetration compared to the benzene-based target compound .

- CPHC and the target compound share dimethylamino groups but differ in ester vs. ether linkages; CPHC’s cyclopentyl group enhances anticholinergic activity .

- Metabutoxycaine lacks the hydroxypropoxy chain, substituting it with an ester-linked benzoate, resulting in local anesthetic rather than serotonergic effects .

Ethylamine Derivatives with Hydrochloride Salts

Simpler ethylamine-based hydrochlorides highlight the impact of aromatic substitution on bioactivity.

Key Observations :

- Dopamine HCl ’s catechol ring enables binding to adrenergic/dopaminergic receptors, unlike the target compound’s single benzene ring, which favors serotonin receptor specificity .

- The methylamino-phenylacetic acid derivative lacks the hydroxypropoxy chain, limiting its utility to metabolic pathways rather than receptor antagonism .

Complex Derivatives with Ureido or Triazine Linkages

Compounds with advanced architectures demonstrate how added functional groups alter applications.

Key Observations :

- The triazine-ureido compound ’s complex structure enables kinase inhibition, contrasting with the target compound’s simpler receptor antagonism .

- Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl serves as a prodrug intermediate, emphasizing the target compound’s direct role in 5-HT2A antagonism .

Activité Biologique

The compound (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride, often referred to as DMHPB, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMHPB is characterized by its complex structure, which includes a dimethylamino group, a hydroxypropoxy moiety, and a benzene ring. The molecular formula is , with a molecular weight of approximately 335.868 g/mol. Its structure can be represented as follows:

Research indicates that DMHPB exhibits multiple biological activities, primarily through its interaction with various biological targets. The dimethylamino group is known to enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.

- Anticancer Activity : Studies have shown that DMHPB can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for mitosis .

- Anti-inflammatory Effects : DMHPB has been reported to inhibit the lipoxygenase pathway, reducing the production of leukotrienes, which are mediators of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

- Neuroprotective Properties : Preliminary studies indicate that DMHPB may exert neuroprotective effects, possibly by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, DMHPB was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated significant dose-dependent cytotoxicity in A549 and HeLa cells, with IC50 values of 15 µM and 10 µM, respectively. The compound demonstrated selectivity towards tumor cells over normal fibroblast cells, highlighting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| A549 | 15 | High |

| HeLa | 10 | High |

| Normal Fibroblasts | >50 | Low |

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of DMHPB revealed that it effectively reduced leukotriene levels in vitro. The compound inhibited lipoxygenase activity by approximately 70% at a concentration of 25 µM, suggesting its utility in managing conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis optimization should involve stepwise functionalization, starting with the preparation of the dimethylamino-2-hydroxypropoxy intermediate. Key steps include:

- Protection/deprotection strategies for hydroxyl and amine groups to prevent side reactions .

- Use of coupling agents (e.g., EDC/HOBt) for ether bond formation between phenolic and propoxy groups.

- Temperature-controlled reactions (e.g., 40–60°C) to balance reaction rate and byproduct formation .

- Post-synthesis purification via recrystallization or column chromatography, with purity validation by HPLC (>95%) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of dimethylamino, hydroxypropoxy, and aromatic protons. DEPT-135 can resolve overlapping signals in the aliphatic chain .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] peak) and detect trace impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential hydrogen chloride release .

- Decomposition Mitigation : Avoid exposure to strong bases or oxidizing agents, which may generate toxic byproducts (e.g., carbon oxides, hydrogen fluoride) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using liver microsomes or hepatocyte assays to identify discrepancies in absorption/metabolism .

- Dose-Response Calibration : Conduct tiered dosing in animal models (e.g., rodents) to correlate plasma concentrations with observed efficacy/toxicity .

- Receptor Binding Assays : Use radioligand displacement studies to confirm target engagement (e.g., adrenergic or serotonin receptors) and rule off-target effects .

Q. What strategies are effective for identifying the compound’s primary biological targets in neurological or cardiovascular systems?

- Methodological Answer :

- Chemoproteomics : Employ affinity-based protein profiling (AfBPP) with a biotinylated derivative to pull down interacting proteins from tissue lysates .

- Gene Knockdown/CRISPR : Validate candidate targets by silencing putative receptors and assessing functional changes in cellular assays (e.g., cAMP modulation) .

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities for GPCRs or ion channels, followed by mutagenesis to confirm critical residues .

Q. How should researchers validate the stability of this compound under long-term storage and varying physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 1–13) to identify degradation pathways. Monitor via LC-MS .

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months, assessing changes in purity and crystallinity using XRPD .

- Biofluid Stability : Incubate the compound in plasma or simulated gastric fluid (SGF) to evaluate half-life and metabolite formation .

Q. What methodologies are recommended for assessing the environmental impact of this compound during disposal or accidental release?

- Methodological Answer :

- Ecotoxicology Assays : Conduct acute toxicity tests on Daphnia magna or Vibrio fischeri to estimate EC values .

- Soil/Water Partitioning Studies : Measure log and soil sorption coefficients () to predict environmental mobility .

- Biodegradation Screening : Use OECD 301F (manometric respirometry) to assess microbial degradation potential under aerobic conditions .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.